molecular formula C12H16ClNO B128573 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-07-5

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No. B128573
CAS RN: 66505-07-5
M. Wt: 225.71 g/mol
InChI Key: PSYNSXFREHGANL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a compound that belongs to the class of bicyclo[3.1.0]hexanes . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The 1-(3-Methoxyphenyl)-3-methyl-2-azabicyclo[3.1.0]hexane molecule contains a total of 34 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

The reaction of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride with electrophiles gave the corresponding pyrrolidines and piperidine . The selectivity of the products in this reaction appeared to be controlled by equilibrium .

Future Directions

Bicyclo[3.1.0]hexanes, such as 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, are playing an increasingly important role in the field of medicinal chemistry . Their synthesis is still underexplored, opening the gate to sp3-rich new chemical space . Future research could focus on developing more efficient methods for their synthesis and exploring their potential applications in treating various diseases .

properties

IUPAC Name

1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYNSXFREHGANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

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